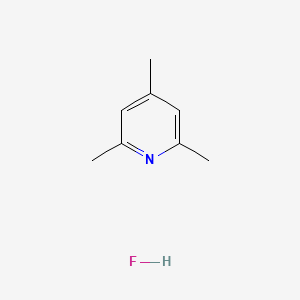

Hydrogen fluoridecollidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4,6-trimethylpyridine;hydrofluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKGEEJHKVNSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)C)C.F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660209 | |

| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45725-47-1 | |

| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hydrogen Fluoride-Collidine: A Powerful Fluorinating Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Drug Discovery and the Emergence of Hydrogen Fluoride-Collidine

The introduction of fluorine into organic molecules is a paramount strategy in contemporary drug discovery and development. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, bioavailability, lipophilicity, and binding affinity to its target.[1][2] Consequently, the development of efficient and selective fluorinating agents is of critical importance.

This guide provides a comprehensive technical overview of the Hydrogen fluoride-collidine complex, a valuable yet less commonly documented fluorinating agent. While often overshadowed by its pyridine-based analogue, Olah's reagent, the collidine complex offers distinct advantages in specific synthetic contexts. This document will delve into the core chemical principles of this reagent, its applications in key organic transformations, detailed experimental protocols, and the critical safety considerations inherent in its use. The CAS number for Hydrogen fluoride-collidine is 45725-47-1 .[3]

Core Components and Chemical Properties

The Hydrogen fluoride-collidine reagent is a complex formed between anhydrous hydrogen fluoride (HF) and 2,4,6-trimethylpyridine, commonly known as collidine. This complexation serves to temper the volatility and corrosiveness of anhydrous HF, rendering it a more manageable liquid reagent for laboratory use.[4]

Table 1: Physicochemical Properties of Core Components

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Properties |

| Hydrogen Fluoride | 7664-39-3 | HF | 20.01 | Highly corrosive, toxic, volatile liquid/gas (b.p. 19.5 °C). Strong acid.[5] |

| 2,4,6-Collidine | 108-75-8 | C₈H₁₁N | 121.18 | Basic, aromatic heterocyclic compound. Used as a solvent and non-nucleophilic base. |

| Hydrogen fluoride-collidine | 45725-47-1 | C₈H₁₂FN | 141.19 | A complex of HF and 2,4,6-collidine, often in a 2:1 HF to collidine ratio.[3] |

The choice of 2,4,6-collidine as the base is a critical aspect of this reagent's utility. The steric hindrance provided by the two methyl groups in the ortho positions of the pyridine ring renders the nitrogen atom a "non-nucleophilic" base. This means it can effectively scavenge the proton generated during the reaction without competing with the fluoride ion as a nucleophile, which can be a significant advantage in certain synthetic transformations.

Mechanism of Action: Nucleophilic Fluorination

Hydrogen fluoride-amine complexes, including HF-collidine, primarily act as sources of nucleophilic fluoride. The general mechanism involves the protonation of the substrate by the acidic hydrogen of the HF complex, generating a carbocation or a highly electrophilic intermediate. This is followed by the nucleophilic attack of the fluoride ion to form the carbon-fluorine bond.[4]

Deoxyfluorination of Alcohols

A key application of HF-amine complexes is the deoxyfluorination of alcohols, converting a hydroxyl group into a fluorine atom. The reaction proceeds via protonation of the alcohol's hydroxyl group, forming a good leaving group (water). Subsequent nucleophilic attack by the fluoride ion, often through an S(N)2 or S(_N)1-type mechanism depending on the substrate, yields the corresponding alkyl fluoride.

Caption: Generalized mechanism for the deoxyfluorination of an alcohol using Hydrogen fluoride-collidine.

Hydrofluorination of Alkenes

The addition of hydrogen fluoride across a double bond is another important transformation facilitated by HF-amine complexes. The reaction typically follows Markovnikov's rule, where the proton adds to the less substituted carbon of the alkene, forming the more stable carbocation. The fluoride ion then attacks the carbocation to yield the fluoroalkane.[6][7]

Caption: Markovnikov hydrofluorination of an alkene with Hydrogen fluoride-collidine.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale of the reaction. All work with hydrogen fluoride-collidine must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for the Deoxyfluorination of a Secondary Alcohol

This protocol is adapted from established procedures for deoxyfluorination using HF-amine complexes.[8][9]

Materials:

-

Secondary alcohol

-

Hydrogen fluoride-collidine complex

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Plastic reaction vessel and magnetic stirrer

-

Plastic separatory funnel

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 equiv) in anhydrous DCM in a plastic flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the Hydrogen fluoride-collidine complex (1.5-3.0 equiv) dropwise to the stirred solution. Caution: The reaction can be exothermic.

-

Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous NaHCO₃ solution to neutralize the excess acid.

-

Transfer the mixture to a plastic separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl fluoride.

Protocol 2: General Procedure for the Hydrofluorination of an Alkene

This protocol is based on general procedures for the hydrofluorination of alkenes using HF-amine reagents.[6][10]

Materials:

-

Alkene

-

Hydrogen fluoride-collidine complex

-

Anhydrous diethyl ether or DCM

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Plastic reaction vessel and magnetic stirrer

-

Plastic separatory funnel

Procedure:

-

In a plastic flask under an inert atmosphere, dissolve the alkene (1.0 equiv) in anhydrous diethyl ether or DCM.

-

Cool the solution to 0 °C.

-

Slowly add the Hydrogen fluoride-collidine complex (1.1-2.0 equiv) to the stirred solution.

-

Stir the reaction at 0 °C to room temperature for 1-12 hours, monitoring by TLC or GC.

-

Carefully pour the reaction mixture into a mixture of ice and saturated aqueous NaHCO₃ solution.

-

Extract the mixture with diethyl ether or DCM.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting fluoroalkane by distillation or column chromatography.

Comparative Analysis: Collidine vs. Pyridine in HF Complexes

While both HF-pyridine and HF-collidine are effective fluorinating agents, the choice of the amine base can significantly impact the reaction outcome. As previously mentioned, the steric bulk of 2,4,6-collidine renders it less nucleophilic than pyridine. This can be advantageous in reactions where the amine base might otherwise compete with the fluoride ion for the electrophilic substrate, leading to unwanted side products.

Furthermore, the basicity of the amine influences the acidity of the HF complex. Less basic amines result in a more acidic complex, which can enhance the rate of reactions that require strong acid catalysis. While direct comparative studies with HF-collidine are not abundant in the literature, research on similar HF-amine complexes has shown that the choice of the amine allows for the tuning of the reagent's reactivity. For instance, the DMPU/HF complex, which is more acidic than Olah's reagent, has been shown to provide higher yields and better diastereoselectivity in certain fluoro-Prins reactions.[11] This suggests that for substrates prone to side reactions with a nucleophilic base or for transformations requiring higher acidity, HF-collidine may be a superior choice to HF-pyridine.

Safety and Handling: A Critical Imperative

Hydrogen fluoride, both in its anhydrous form and in complexes, is an extremely hazardous substance that requires stringent safety protocols.

Key Hazards:

-

Severe Burns: HF causes severe, painful burns that may not be immediately apparent, especially at lower concentrations. The fluoride ion penetrates the skin and can cause deep tissue and bone damage.[11]

-

Systemic Toxicity: Absorption of fluoride ions can lead to systemic toxicity, causing hypocalcemia (low blood calcium), which can result in cardiac arrhythmia and be fatal.[4]

-

Corrosiveness: HF attacks glass, silica, and many metals. All reactions and storage must be done in plastic (e.g., polyethylene, Teflon) or specialized metal alloy containers.

Mandatory Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., heavy-duty neoprene or butyl rubber over nitrile gloves).

-

Fume Hood: All work with HF-collidine must be performed in a certified chemical fume hood.

-

Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. A specialized first aid kit containing calcium gluconate gel is essential. All personnel must be trained in its use before beginning any work with HF.

-

Spill Management: Have a spill kit specifically for HF, containing a neutralizer such as calcium carbonate or sodium bicarbonate. Do not use silica-based absorbents.

-

Waste Disposal: Dispose of all HF-containing waste according to institutional and regulatory guidelines.

Conclusion

Hydrogen fluoride-collidine is a potent and valuable fluorinating agent in the synthetic chemist's toolkit. Its unique properties, stemming from the non-nucleophilic and sterically hindered nature of the collidine base, can offer advantages in terms of selectivity and yield for specific applications, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical research. While its handling demands the utmost respect and adherence to rigorous safety protocols, a thorough understanding of its reactivity and proper experimental design can unlock its full potential for the strategic incorporation of fluorine into organic compounds.

References

-

Chem Help ASAP. (2019, December 14). in the chemical literature: addition of HF to alkenes [Video]. YouTube. [Link]

-

4.3. Halofluorination with Stoichiometric Equivalents of Halogen Fluorides (Positive Halogen and HF or Its Salts). (n.d.). Thieme. Retrieved January 26, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrogen fluoride. PubChem. Retrieved January 26, 2026, from [Link]

-

Radosevich, A. T., et al. (2023). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Journal of the American Chemical Society, 145(41), 22735–22744. [Link]

-

Kirchmair, J., et al. (2022). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling, 62(15), 3519–3530. [Link]

-

Lin, Y., et al. (2023). Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation. ACS Catalysis, 13(5), 3349–3360. [Link]

-

Gant, T. G. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1183. [Link]

-

Sempere, Y. (n.d.). Hydrogen Fluoride and Amine Complexes (HF-NR3). Imperial College London. Retrieved January 26, 2026, from [Link]

-

Hammond, G. B., et al. (2017). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters, 19(16), 4283–4286. [Link]

- Haufe, G. (2018). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 34. In Fluorine. Georg Thieme Verlag.

-

Patsnap. (2025, August 26). Hydrofluoric Acid Applications in Pharmaceutical Processing. Eureka. [Link]

-

Bertrand, X., Chabaud, L., & Paquin, J.-F. (2021). Hydrofluorination of Alkenes: A Review. Chemistry – An Asian Journal, 16(6), 563–574. [Link]

-

Hammond, G. B., et al. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society, 136(40), 14101–14105. [Link]

-

Bias, C. (2024). Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate [Master's thesis, West Virginia University]. The Research Repository @ WVU. [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved January 26, 2026, from [Link]

-

Ebsworth, E. A. V., et al. (1970). New fluoride complexes derived from the interaction of liquid hydrogen fluoride with zerovalent and divalent complexes of platinum and palladium. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 484–487. [Link]

-

1.2. General Remarks on the Reactivity of Hydrogen Fluoride Reagents. (n.d.). Thieme. Retrieved January 26, 2026, from [Link]

-

MacMillan, D. W. C., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12629–12635. [Link]

-

ScienceDaily. (2019, March 5). Chemists find method to replace hydrogen with fluorine in organic molecules. [Link]

-

Whittlesey, M. K., et al. (2022). Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 41(7), 833–840. [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100954. [Link]

-

Organic Chemistry Portal. (n.d.). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. Retrieved January 26, 2026, from [Link]

-

Hammond, G. B., et al. (2018). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society, 140(6), 2292–2298. [Link]

-

Elam, J. W., et al. (2018). Atomic Layer Deposition of Metal Fluorides Using HF-Pyridine as the Fluorine Precursor. Chemistry of Materials, 30(15), 5195–5205. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956–960. [Link]

-

Reddit. (2023, February 10). HF based fluorination agents. r/Chempros. [Link]

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CAS 45725-47-1: hydrogen fluoride 2,4,6-trimethyl-pyridine [cymitquimica.com]

- 4. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Co-catalyzed Hydrofluorination of Alkenes: Photoredox Method Development and Electroanalytical Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Hydrogen Fluoride-Collidine Complex: Properties, Handling, and Applications in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Taming the Power of Hydrogen Fluoride

Anhydrous hydrogen fluoride (HF) is a cornerstone reagent in the synthesis of organofluorine compounds, a class of molecules with profound impact in pharmaceuticals, agrochemicals, and materials science.[1][2] However, its high volatility (boiling point: 19.5 °C), extreme toxicity, and corrosive nature present significant handling challenges, often requiring specialized equipment.[1][3][4] To mitigate these hazards while retaining the fluorinating power of HF, a variety of amine-HF complexes have been developed. These complexes are generally more stable, less volatile, and easier to handle than anhydrous HF, making them invaluable tools in the modern synthetic laboratory.[5]

Among these, the hydrogen fluoride-collidine complex, specifically with 2,4,6-trimethylpyridine (collidine), has emerged as a reagent of interest.[6][7] The steric hindrance provided by the methyl groups on the collidine ring influences the reactivity and stability of the complex, offering a unique profile for fluorination reactions. This guide provides an in-depth analysis of the physical and chemical properties of the HF-collidine complex, detailed handling and safety protocols, and a practical guide to its application in organic synthesis, particularly in deoxyfluorination reactions.

Structural and Physicochemical Properties

The hydrogen fluoride-collidine complex is a stable adduct formed between the Lewis base 2,4,6-trimethylpyridine and hydrogen fluoride. While various stoichiometries are possible, the complex is commonly available and referred to as a bis(hydrofluoride), with an approximate 1:2 ratio of collidine to HF.[6][7] This is further supported by computational studies on 2:1 FH:collidine complexes.

Key Physical Properties

A summary of the key physical properties of the individual components and the complex is provided below for easy reference.

| Property | Hydrogen Fluoride (HF) | 2,4,6-Trimethylpyridine (Collidine) | Hydrogen Fluoride-Collidine Complex |

| CAS Number | 7664-39-3 | 108-75-8 | 45725-47-1[6] |

| Molecular Formula | HF | C₈H₁₁N[1] | C₈H₁₁N · 2HF (approx.) |

| Appearance | Colorless gas or fuming liquid[6] | Colorless liquid with a strong, pungent odor[1][6] | White to off-white solid |

| Melting Point | -83.6 °C | -44.5 °C[1] | 90 °C |

| Boiling Point | 19.5 °C[1] | 171-172 °C[1] | Not available |

| Solubility | Miscible with water | Slightly soluble in water; soluble in many organic solvents[1] | Slightly soluble in chloroform |

| pKa | 3.17 (in water) | 7.43 (of conjugate acid)[1] | Not available |

Note: Properties for the HF-collidine complex are based on commercially available data and may vary depending on the exact stoichiometry.

Structural Representation and Bonding

The interaction between collidine and hydrogen fluoride is a classic acid-base adduct, where the lone pair of electrons on the nitrogen atom of the pyridine ring forms a coordinate bond with the hydrogen atom of HF. In the case of the 1:2 complex, the additional HF molecule is believed to be hydrogen-bonded to the fluoride anion of the initial adduct, forming a polyhydrofluoride species.

Caption: Proposed structure of the 1:2 HF-Collidine complex.

Chemical Properties and Reactivity

The primary utility of the HF-collidine complex lies in its ability to act as a convenient and less hazardous source of nucleophilic fluoride for a variety of organic transformations.[5]

Mechanism of Action in Deoxyfluorination

The deoxyfluorination of alcohols using HF-amine complexes generally proceeds via an Sₙ2 or Sₙ1-type mechanism, depending on the substrate and reaction conditions. The key steps are:

-

Activation of the Alcohol: The acidic proton from the HF complex protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).

-

Nucleophilic Attack: The fluoride ion, present as part of the polyhydrofluoride anion, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group.

The steric bulk of the collidine base can influence the reaction pathway. For sterically hindered secondary and tertiary alcohols, an Sₙ1-type mechanism involving a carbocation intermediate may be favored.

Sources

- 1. 2,4,6-Trimethylpyridine - Wikipedia [en.wikipedia.org]

- 2. Non-Aqueous Binary and Ternary nHF·Base Fluoride Reagents: Characterization of Structure, Properties, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. ethz.ch [ethz.ch]

- 5. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 6. CAS 45725-47-1: hydrogen fluoride 2,4,6-trimethyl-pyridine [cymitquimica.com]

- 7. 2,4,6-Trimethylpyridine–bishydrofluoride: a novel fluorinating reagent for organo transition-metal alkyls - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Advent and Ascension of Hydrogen Fluoride-Collidine: A Technical Guide for the Modern Organic Chemist

Abstract

The strategic incorporation of fluorine into organic molecules has become an indispensable tool in the design of novel pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth technical exploration of hydrogen fluoride-collidine (HF-collidine), a pivotal reagent in contemporary organic synthesis. We will traverse its historical evolution from the foundational work on hydrogen fluoride-amine complexes, detail its unique reactivity stemming from the steric and electronic properties of 2,4,6-collidine, and provide practical, field-proven protocols for its preparation and application. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only methodologies but also the underlying scientific principles that govern the utility of this powerful fluorinating agent.

The Genesis of a Reagent: Taming the Fury of Anhydrous Hydrogen Fluoride

The journey to harness the fluorinating power of hydrogen fluoride (HF) has been a central theme in the history of organofluorine chemistry. Anhydrous HF, a volatile and highly corrosive substance, presented significant handling challenges for early chemists.[1] The breakthrough came with the development of amine-hydrogen fluoride complexes, which rendered HF more manageable and less volatile while preserving its reactivity.

The seminal work in this area was pioneered by George A. Olah with the introduction of pyridinium poly(hydrogen fluoride), commonly known as Olah's reagent.[2][3] This complex, typically a 70:30 mixture of HF and pyridine, demonstrated the feasibility of using a less hazardous liquid form of HF for a variety of fluorination reactions, including the hydrofluorination of alkenes and the conversion of alcohols to alkyl fluorides.[4][5] Olah's reagent effectively stabilized HF, making it a staple in organic synthesis for decades.[2][3]

However, the nucleophilicity of pyridine could sometimes lead to undesired side reactions. This limitation paved the way for the exploration of other amine bases to modulate the reactivity of the resulting HF complex. The quest for a reagent with attenuated nucleophilicity and enhanced stability led to the investigation of sterically hindered amines, with 2,4,6-trimethylpyridine (collidine) emerging as a superior alternative in many applications.

The Rise of HF-Collidine: A Marriage of Steric Hindrance and Reactivity

While a single, definitive "discovery" paper for hydrogen fluoride-collidine is not as prominently cited as Olah's work on the pyridine complex, its adoption grew from the logical progression of tailoring HF-amine reagents for specific synthetic challenges. The key advantage of employing 2,4,6-collidine lies in its steric bulk. The two methyl groups at the ortho positions of the pyridine ring effectively shield the nitrogen atom, significantly diminishing its nucleophilicity. This steric hindrance prevents the collidine from participating in unwanted side reactions where a less hindered amine like pyridine might act as a nucleophile.

The primary role of collidine in the HF-collidine complex is to act as a "proton sponge," sequestering the highly acidic proton of HF and delivering the fluoride anion as the reactive nucleophile. This allows for cleaner reactions and often higher yields, particularly in sensitive systems or when working with substrates prone to amine addition.

Causality Behind Experimental Choices: Pyridine vs. Collidine

| Feature | HF-Pyridine (Olah's Reagent) | HF-Collidine | Rationale for Choice |

| Nucleophilicity of Amine | Moderate | Very Low | Collidine is preferred when the substrate is susceptible to nucleophilic attack by the amine base. |

| Basicity (pKa of conjugate acid) | PyridineH⁺: ~5.2 | CollidineH⁺: ~7.4 | Collidine is a stronger base, which can influence the acidity and reactivity of the polyhydrogen fluoride species in the complex. |

| Steric Hindrance | Low | High | The bulky nature of collidine prevents it from coordinating to sensitive catalytic centers or participating in undesired side reactions. |

| Typical Applications | General hydrofluorination, conversion of alcohols to fluorides. | Hydrofluorination of sensitive substrates, glycosyl fluoride synthesis, reactions where amine nucleophilicity is detrimental. | The choice of reagent is dictated by the specific functional groups present in the starting material and the desired reaction outcome. |

Mechanism of Action: A Symphony of Protonation and Nucleophilic Attack

The reactivity of hydrogen fluoride-amine complexes, including HF-collidine, is governed by a delicate interplay of acidity and fluoride nucleophilicity. The general mechanism for the hydrofluorination of an alkene proceeds through the protonation of the double bond to form a carbocation intermediate, which is then trapped by the fluoride ion.[1]

Figure 1: General mechanism of alkene hydrofluorination using HF-Collidine.

The steric hindrance of collidine plays a crucial role in this process. By being a non-nucleophilic base, it ensures that the fluoride anion is the primary nucleophile present to attack the carbocation, minimizing the formation of byproducts that could arise from the amine itself adding to the carbocation.

Practical Applications and Experimental Protocols

Hydrogen fluoride-collidine has found widespread use in a variety of synthetic transformations. Its ability to deliver fluoride nucleophilically in a controlled manner makes it an invaluable tool for the synthesis of complex molecules.

Preparation of Hydrogen Fluoride-Collidine

Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including HF-resistant gloves, a face shield, and a lab coat.[6] Ensure that a calcium gluconate gel is readily available as a first-aid measure in case of skin contact.

Protocol for the Preparation of HF-Collidine:

-

In a polyethylene or Teflon bottle equipped with a magnetic stir bar, place 2,4,6-collidine.

-

Cool the bottle to -78 °C in a dry ice/acetone bath.

-

Slowly condense anhydrous hydrogen fluoride into the cooled, stirring collidine. The amount of HF added can be varied to achieve the desired molar ratio, with ratios of HF to collidine ranging from 3:1 to 10:1 being common.

-

After the addition is complete, allow the mixture to slowly warm to room temperature with continued stirring. The resulting solution is the HF-collidine reagent.

Note: The mixing of HF and collidine is highly exothermic. Slow and controlled addition of HF is crucial to prevent a dangerous rise in temperature and pressure.

Hydrofluorination of Alkenes

HF-collidine is an effective reagent for the Markovnikov hydrofluorination of a wide range of alkenes.

General Protocol for Alkene Hydrofluorination:

-

In a suitable plastic reaction vessel, dissolve the alkene in a chlorinated solvent such as dichloromethane.

-

Cool the solution to the desired temperature (typically between 0 °C and room temperature).

-

Slowly add the HF-collidine reagent to the stirred solution.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it into a stirred, cold, aqueous solution of a weak base, such as sodium bicarbonate.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of Glycosyl Fluorides

Glycosyl fluorides are valuable intermediates in carbohydrate chemistry, serving as stable precursors for glycosylation reactions. HF-collidine provides a mild and efficient method for their preparation from glycosyl acetates or other suitable precursors.

Figure 2: Experimental workflow for the synthesis of glycosyl fluorides.

Protocol for the Synthesis of a Glycosyl Fluoride:

-

Dissolve the protected glycosyl acetate in anhydrous dichloromethane in a polyethylene vial.

-

Add a solution of HF-collidine in dichloromethane dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).

-

Carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting glycosyl fluoride by silica gel chromatography.

Safety and Handling

Hydrogen fluoride-collidine, while more manageable than anhydrous HF, is still a hazardous reagent and must be handled with extreme care.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, HF-resistant gloves (neoprene or butyl rubber are recommended), and a chemical-resistant apron over a lab coat.[6]

-

Ventilation: All work with HF-collidine must be conducted in a certified chemical fume hood.

-

Materials Compatibility: Use only polyethylene, polypropylene, or Teflon labware. HF-collidine will etch glass and react with metals.

-

Emergency Preparedness: An HF-specific first aid kit, including calcium gluconate gel, must be immediately accessible. All personnel working with the reagent must be trained in its proper handling and emergency procedures.

-

Quenching: Reactions should be quenched slowly and carefully by adding the reaction mixture to a large excess of a cooled, stirred aqueous base solution.

Conclusion

Hydrogen fluoride-collidine represents a significant advancement in the field of organic fluorination. Building upon the foundational work of Olah with HF-pyridine, the use of the sterically hindered, non-nucleophilic base 2,4,6-collidine provides a reagent with enhanced stability and selectivity. Its ability to deliver a nucleophilic fluoride source in a controlled manner has made it an indispensable tool for the synthesis of a wide array of fluorinated organic molecules, from simple alkyl fluorides to complex glycosides. By understanding the historical context of its development, the mechanistic principles that govern its reactivity, and the critical safety protocols for its handling, researchers can effectively and safely leverage the power of HF-collidine to advance their synthetic endeavors.

References

-

Olah, G. A., & Watkins, M. (1978). Fluorinations with Pyridinium Polyhydrogen Fluoride Reagent: 1-Fluoroadamantane. Organic Syntheses, 58, 75. [Link]

- Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. (2014). Journal of the American Chemical Society.

- Pyridinium poly(hydrogen fluoride) (Olah's reagent). (2006). In Fieser and Fieser's Reagents for Organic Synthesis.

- Olah's Reagent. (n.d.). Merck Index.

-

Olah, G. A., Welch, J. T., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872–3881. [Link]

-

Olah reagent. (2023, September 26). In Wikipedia. [Link]

- Olah's Reagent Fluorination for Preparing Alkyl Fluorides. (n.d.).

- The Synthesis and Glycoside Formation of Polyfluorinated Carbohydr

- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison Environment, Health & Safety.

- 2,4,6-Collidine Safety D

- New methodologies: fluorodemetalation of organogermanium, -tin, and -lead compounds.

- Hydrogen Fluoride and Amine Complexes (HF-NR3). (n.d.). WordPress.

- Methods of synthesis of glycosyl fluorides. (n.d.).

- General Remarks on the Reactivity of Hydrogen Fluoride Reagents. (n.d.).

- Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. (2020).

- 2,4,6-Trimethylpyridine. (n.d.). PubChem.

- α,β-Desaturation and Formal β-C(sp3)–H Fluorination of N-Substituted Amines: A Late-Stage Functionalization Strategy Enabled by Electrochemistry. (n.d.). PubMed Central.

- Kinetic H2S/CO2 selectivity in an exceptionally sterically hindered amine membrane. (n.d.). Royal Society of Chemistry.

- Safe handling of Hydrofluoric acid and Hydrogen fluoride. (n.d.). ETH Zürich.

- (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides. (n.d.). Royal Society of Chemistry.

- Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. (n.d.).

- The E1 Reaction and Its Mechanism. (2012). Master Organic Chemistry.

- Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. (2020). Semantic Scholar.

- EMERGENCY RESPONDERS AND MEDICAL PERSONNEL FIRST AID GUIDELINES FOR ANHYDROUS HYDROGEN FLUORIDE (AHF) and HYDROFLUORIC ACID (HF). (n.d.). American Chemistry Council.

- Synthetic Methods and Reactions. 63: Pyridinium Poly(hydrogen fluoride) (30% Pyridine–70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions. (n.d.). World Scientific Publishing.

- HF-pyridine Definition. (n.d.). Fiveable.

- Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. (2016).

- The effect of steric hindrance in amines, and sterically destabilized twisted amides. (n.d.).

- Methodology to Access Sulfonyl Fluorides. (2023).

- Assessing the Functional Group Tolerance of Pyridine Hydrofluoride: A Compar

- Traditional Strong and Hindered Bases. (n.d.). Sigma-Aldrich.

- Guidelines in case of a Hydrogen Fluoride Exposure. (2007). Eurofluor.

- Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. (2009). PubMed.

- Hydrogen fluoride-pyridine complex as ~70% hydrogen. (2013).

- Enthalpies of Adduct Formation between Boron Trifluoride and Selected Organic Bases in Solution: Toward an Accurate Theoretical Entry to Lewis Basicity. (2021). MDPI.

- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. (n.d.). PubMed Central.

Sources

The Versatility of Hydrogen Fluoride-Collidine in Modern Synthesis: A Technical Guide

Introduction: Taming the Power of Hydrogen Fluoride for Synthetic Advancement

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1] Hydrogen fluoride (HF) stands as the most atom-economical source of fluorine. However, its high toxicity, corrosivity, and gaseous state at room temperature present significant handling challenges, necessitating the development of more manageable reagents.[1][2]

This technical guide delves into the fundamental reactivity of hydrogen fluoride-collidine (HF-collidine), a valuable and increasingly utilized HF-amine complex. By complexing HF with 2,4,6-trimethylpyridine (collidine), a sterically hindered and basic amine, a stable, liquid reagent is formed that offers a safer and more selective alternative to anhydrous HF.[3][4] This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the reactivity of HF-collidine with key functional groups, supported by mechanistic insights, detailed experimental protocols, and a comparative analysis of its performance.

The choice of the amine component in HF-amine complexes is not trivial; it significantly modulates the acidity and nucleophilicity of the fluoride species, thereby influencing the reagent's reactivity and selectivity in various transformations.[5][6] Collidine, with its steric bulk, can influence reaction pathways and, in some cases, enhance selectivity compared to less hindered amines like pyridine or triethylamine.

Core Reactivity Profile of Hydrogen Fluoride-Collidine

The reactivity of HF-collidine is primarily dictated by the equilibrium between the collidinium cation and various fluoride-containing anions. This complex serves as both a proton source and a nucleophilic fluoride donor. The general mechanism involves the initial protonation of the substrate by the acidic component, followed by the nucleophilic attack of the fluoride ion.[4]

Hydrofluorination of Alkenes and Alkynes

The addition of hydrogen fluoride across carbon-carbon multiple bonds is a fundamental transformation for the synthesis of organofluorine compounds. HF-collidine provides a controlled method for achieving this transformation.

Mechanism of Alkene Hydrofluorination:

The reaction proceeds via an electrophilic addition mechanism. The alkene's π-bond attacks the proton of the HF-collidine complex, leading to the formation of a carbocation intermediate. The stability of this carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule, where the fluoride ion attacks the more substituted carbon.

Figure 1: General mechanism of alkene hydrofluorination with HF-collidine.

Field-Proven Insights:

In a cobalt-catalyzed hydrofluorination of alkenes, the presence of collidine was found to be crucial for the reaction's success. It is hypothesized that the collidinium ion acts as an efficient proton donor in the catalytic cycle.[2] This highlights the role of collidine not just as a carrier for HF, but as an active participant in modulating the reaction environment.

Stereochemistry: The addition of HF to alkenes can lead to the formation of stereocenters. The stereochemical outcome is often a mixture of syn- and anti-addition products, depending on the substrate and reaction conditions, as the intermediate carbocation can be attacked from either face.[7]

Ring-Opening of Epoxides

The ring-opening of epoxides with HF-collidine is a powerful method for synthesizing β-fluoroalcohols, which are valuable building blocks in medicinal chemistry. The regioselectivity of this reaction is highly dependent on the substitution pattern of the epoxide and the reaction conditions.

Mechanism and Regioselectivity:

The reaction can proceed through either an SN1 or SN2-like mechanism.

-

Acid-Catalyzed (SN1-like): Under acidic conditions, the epoxide oxygen is protonated, making it a better leaving group. The nucleophilic fluoride then attacks the more substituted carbon, as this carbon can better stabilize the partial positive charge in the transition state.[8][9]

-

Base-Catalyzed (SN2-like): With a strong, non-acidic fluoride source, the reaction proceeds via an SN2 mechanism, with the fluoride ion attacking the less sterically hindered carbon.[10][11][12]

HF-collidine, being acidic, generally favors the SN1-like pathway, leading to the formation of the fluorohydrin with the fluorine atom at the more substituted position.

Figure 2: Regioselectivity in the acid-catalyzed ring-opening of an unsymmetrical epoxide.

Stereochemistry: The ring-opening of epoxides is typically an anti-addition process, resulting in a trans-relationship between the newly introduced fluorine and hydroxyl groups.

Reactivity with Carbonyl Compounds

The reactivity of HF-collidine with carbonyl compounds like aldehydes and ketones is generally limited. While strong nucleophiles can add to the carbonyl carbon, the fluoride ion is a relatively weak nucleophile in this context.[13]

-

Aldehydes and Ketones: Direct nucleophilic addition of fluoride to the carbonyl carbon is generally not a favorable process.[13] However, HF-collidine can act as a catalyst in certain reactions involving carbonyls, such as the fluoro-Prins reaction, where it activates the aldehyde towards nucleophilic attack by a homoallylic alcohol.[2]

-

Esters and Amides: Esters and amides are even less reactive towards nucleophilic attack by fluoride than aldehydes and ketones. Cleavage or fluorination of these functional groups with HF-collidine is not a typical reaction. However, collidine itself can be used as a non-nucleophilic base in reactions involving these functional groups.[14]

Reactivity with Alcohols and Ethers

-

Alcohols: The reaction of alcohols with HF-amine complexes can lead to the formation of alkyl fluorides, particularly with tertiary alcohols that can form stable carbocation intermediates. However, for primary and secondary alcohols, the reaction is often less efficient.

-

Ethers: Ethers are generally stable to HF-collidine under mild conditions. Cleavage of ethers typically requires stronger acidic conditions and is not a primary application of this reagent.[15][16]

Experimental Protocols and Safety Considerations

Preparation of Hydrogen Fluoride-Collidine

Hydrogen fluoride-collidine complex is commercially available.[3] However, it can also be prepared in the laboratory by carefully condensing anhydrous hydrogen fluoride into a cooled solution of 2,4,6-collidine in an appropriate solvent, typically in a polyethylene or Teflon apparatus.[17] Extreme caution must be exercised during this procedure due to the hazardous nature of anhydrous HF.

General Procedure for Hydrofluorination of an Alkene

Warning: All manipulations involving hydrogen fluoride or its complexes must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including neoprene or butyl rubber gloves, a lab coat, and a full-face shield, is mandatory. An eyewash station and safety shower must be readily accessible. A calcium gluconate gel should be on hand as a first-aid measure for skin contact.

-

Reaction Setup: In a polyethylene or Teflon vial equipped with a magnetic stir bar, dissolve the alkene substrate in a suitable solvent (e.g., dichloromethane).

-

Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C) and slowly add the hydrogen fluoride-collidine complex dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Safety Data Summary Table

| Hazard Statement | Precautionary Statement | First Aid |

| Fatal if swallowed, in contact with skin or if inhaled. | Do not breathe gas/fumes/vapor/spray. Wear protective gloves/protective clothing/eye protection/face protection. Use only outdoors or in a well-ventilated area. | If on skin: Immediately call a POISON CENTER or doctor. If inhaled: Remove person to fresh air and keep comfortable for breathing. If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. |

| Causes severe skin burns and eye damage. | Wash skin thoroughly after handling. Wear eye protection/face protection. | If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Comparative Analysis and Applications

| Reagent | Key Advantages | Key Disadvantages | Typical Applications |

| Anhydrous HF | Most atom-economical | Highly toxic, corrosive, and difficult to handle | Industrial-scale fluorinations |

| HF-Pyridine (Olah's Reagent) | Easier to handle than anhydrous HF, commercially available | Can be too acidic for sensitive substrates, pyridine can be nucleophilic | General purpose hydrofluorination, epoxide ring-opening |

| HF-Triethylamine | Milder than HF-Pyridine, less acidic | Can be less reactive, triethylamine can act as a base | Fluorinations requiring milder conditions |

| HF-Collidine | Steric hindrance of collidine can improve selectivity, good for acid-sensitive substrates where collidine acts as a proton sponge[14] | May be less reactive than HF-Pyridine in some cases | Hydrofluorination, catalyzed reactions requiring a non-nucleophilic base |

Applications in Drug Development:

The use of HF-amine complexes, including HF-collidine, is prevalent in the synthesis of fluorinated pharmaceuticals. The ability to introduce fluorine atoms with regiocontrol is crucial for optimizing the properties of drug candidates. For instance, the synthesis of fluorinated steroids and other complex bioactive molecules often relies on these reagents for key fluorination steps.

Conclusion and Future Outlook

Hydrogen fluoride-collidine is a valuable reagent in the synthetic chemist's toolbox, offering a safer and often more selective alternative to anhydrous hydrogen fluoride. Its utility in hydrofluorination and epoxide ring-opening reactions, coupled with the unique properties imparted by the sterically hindered collidine base, makes it a powerful tool for the synthesis of complex fluorinated molecules. As the demand for sophisticated organofluorine compounds in the pharmaceutical and materials science industries continues to grow, a thorough understanding of the reactivity and handling of reagents like HF-collidine will be increasingly vital for innovation and development. Future research will likely focus on expanding the substrate scope of HF-collidine reactions, developing catalytic and enantioselective variants, and further elucidating the subtle mechanistic role of the collidine counterion in directing reaction outcomes.

References

- DMPU/HF (HF content 65 wt %/wt) is an ideal nucleophilic fluorination reagent for the diastereoselective synthesis of substituted 4-fluorotetrahydropyrans and 4-fluoropiperidines via a fluoro-Prins reaction. When compared to classical nucleophilic fluorination reagents like pyridine/HF, DMPU/HF gives both higher yields and better diastereoselectivity.

- Bromofluorination reactions were performed by treating of a variety of unsaturated compounds with N-bromosuccinimide (NBS) and DMPU/HF as the fluorinating reagent. The DMPU/HF complex showed to be an efficient fluorinating reagent to convert alkenes into their corresponding bromofluoro compounds.

- Fluoride ion, and by extension, any halide ion, does not add to the carbonyl group of aldehydes or ketones. (Source: Nucleophilic Addition to the Carbonyl Group I)

- Hydrogen fluoride 2,4,6-trimethyl-pyridine, identified by its CAS number 45725-47-1, is a chemical compound that combines the properties of hydrogen fluoride (HF) with 2,4,6-trimethylpyridine, a derivative of pyridine. (Source: CAS 45725-47-1: hydrogen fluoride 2,4,6-trimethyl-pyridine - CymitQuimica)

- This review article focused on the innovative procedure for electrophilic fluorination using HF and in situ generation of the required electrophilic species derived from hypervalent iodine compounds. (Source: (PDF)

- The field of fluorine chemistry is constantly evolving, driven by new synthetic methods and analysis techniques. (Source: Recent Advances on Fluorine Chemistry - PMC - NIH)

- The suitability of HPLC combined with ion-trap mass spectrometry was studied for the determination of carbonyl-2,4-dintrophenylhydrazones in ambient air. (Source: Qualitative and quantitative analysis of carbonyl compounds in ambient air samples by use of an HPLC-MS(n) method - PubMed)

- The hydrofluorination of alkenes represents an attractive strategy for the synthesis of aliphatic fluorides.

- This study explores different synthetic approaches toward the synthesis of Zr(R1PDPR2)2 complexes and characterize important intermediates observed during the reactions. (Source: Organometallic Intermediates in the Synthesis of Photoluminescent Zirconium and Hafnium Complexes with Pyridine Dipyrrolide Ligands - PMC - NIH)

- The reaction of F(2P) with acetone has been studied theoretically using ab initio quantum chemistry methods and transition state theory.

- A simple technique for the preparation of [18F]HF has been developed and applied to the generation of an [18F]FeF species for opening sterically hindered epoxides. (Source: Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC - NIH)

- For nucleophilic monofluorination, amine/HF reagents such as Et3 N⋅3HF, Pyr⋅9HF (Olah's reagent) and similar combinations belong to the most frequently used fluoride sources. (Source: Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents - PubMed)

- Reference spectroscopic data for hydrogen halides. (Source: Reference spectroscopic data for hydrogen halides. Part I - SciSpace)

- Epoxide ring-opening reactions can proceed by either SN2 or SN1 mechanisms, depending on the nature of the epoxide and on the reaction conditions. (Source: 18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts)

- For nucleophilic monofluorination, amine/HF reagents such as Et3 N⋅3HF, Pyr⋅9HF (Olah's reagent) and similar combinations belong to the most frequently used fluoride sources.

- The acidic cleavage of ethers with tertiary, benzylic, or allylic substituents tend to occur by an SN1 mechanism. (Source: 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts)

- The addition to an alkene can result in a product with one or two stereogenic (chirality) centers. (Source: The Stereochemistry of Alkene Addition Reactions - Chemistry Steps)

- The ring-opening reactions of epoxides provide an excellent review of the differences between SN1 and SN2 reactions. (Source: 15.8: Opening of Epoxides - Chemistry LibreTexts)

- 2,4,6-Collidine is used as a tissue fixative for electron microscopy. It is useful in dehydrohalogenation reactions and acts as a solvent for the cleavage of hindered esters by anhydrous lithium iodide. (Source: 2,4,6-Collidine | 108-75-8 - ChemicalBook)

- HFEPR and field-dependent 57Fe Mössbauer spectroscopies in conjunction with DFT and ab initio CASSCF calculations were used to investigate the electronic structures of high-spin, planar Fe(II) complexes in all O-donor environments. (Source: Spectroscopic and Theoretical Investigation of High-Spin Square-Planar and Trigonal Fe(II)

- HF and HCl are not suitable for cleaving ethers in an SN2 reaction because they are not strong enough acids to effectively protonate the ether oxygen. (Source: Explain why HF and HCl cannot be used to cleave ethers in an SN2 ... - Pearson)

- Proper precautions must be used when handling anhydrous hydrogen fluoride and pyridinium polyhydrogen fluoride. (Source: [ - Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro - Organic Syntheses Procedure)

- HF-containing reagents such as Olah's reagent (pyridine·9HF) are known to exhibit unsurpassed reactivity in racemic epoxide ring-opening reactions.

- Reaction of (MesPDPPh)Fe(thf) with organic azides has been studied. (Source: Reactivity of Pyridine Dipyrrolide Iron(II)

- The structure of the 2:1 FH:collidine complex proposed on the basis of experimentally measured coupling constants is supported by the computed coupling constants. (Source: Characterizing hydrogen bonding and proton transfer in 2:1 FH:NH3 and FH:collidine complexes through one- and two-bond spin-spin coupling constants across hydrogen bonds - PubMed)

- Carbonyl compounds such as aldehydes and ketones are reactive species in which the chemical and biological properties are governed by the aldehydic moiety. (Source: Toxic Carbonyl Compounds | 10 | Chromatographic Analysis of Environmen - Taylor & Francis eBooks)

- More commonly used are HF-amine complexes, which consist of an amine salt with additional HF. These tend to be liquids at ambient temperature and are much easier to handle. (Source: Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress)

- Hydrofluorination is an essential method in synthesis. The addition of HF to unsaturated functional groups serves as an atom-efficient and expedient way to introduce fluorine atoms into organic molecules. (Source: Au(I)

- A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. (Source: (PDF)

- In a More O'Ferrall-Jencks diagram, the acid-catalyzed ring-opening of epoxides would follow a pathway between the idealized SN2 and SN1 pathways. (Source: Regioselectivity of acid-catalyzed ring-opening of epoxides - Chemistry Stack Exchange)

- The mechanism of rhodium(II)-catalyzed cyclopropanation reactions with ethyl bromo-, chloro-, and iododiazoacetate has been studied with density functional theory calculations.

- An efficient approach to the synthesis of diamides of 4,7-difluoro-1,10-phenanthroline-2,9-dicarboxylic acid was elaborated.

- Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents. (Source: Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents - OUCI)

- A comprehensive lesson on the Ring Opening of Epoxides. (Source: 13.6 Ring Opening of Epoxides | Organic Chemistry - YouTube)

- Fluorine NMR spectroscopy is widely used for detection of protein-ligand interactions in drug discovery. (Source: Nuclear magnetic resonance of hyperpolarized fluorine for characterization of protein-ligand interactions - PubMed)

- The ring-opening reactions of epoxides occur via SN2 mechanism where the oxygen of the epoxide is the leaving group. (Source: Epoxides Ring-Opening Reactions - Chemistry Steps)

- Carbonyl compounds are ubiquitous in outdoor and indoor air. (Source: Analytical chemistry of carbonyl compounds in indoor air - Scienze)

- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (Source: Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - NIH)

- Determination of higher carbonyl compounds in used frying fats by HPLC of DNPH derivatives.

- 2,4,6-Collidine is used as a catalyst in the synthesis of vitamin D.

- 2,4,6-Collidine is used for the production of Acid Blue 129 dye, which is useful in histochemistry studies. (Source: 2,4,6-Collidine, 98% 108-75-8 - Ottokemi)75-8 - Ottokemi)

Sources

- 1. Au(I) Catalyzed HF Transfer: Tandem Alkyne Hydrofluorination and Perfluoroarene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 45725-47-1: hydrogen fluoride 2,4,6-trimethyl-pyridine [cymitquimica.com]

- 4. Hydrogen Fluoride and Amine Complexes (HF-NR3) - Wordpress [reagents.acsgcipr.org]

- 5. Selective Synthesis of Monofluorinated Compounds Applying Amine/HF Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Reactivity of an Iron–Tin Complex with Adjacent Stannylidyne and Ferriostannylene Units - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 13. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,4,6-Collidine | 108-75-8 [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectroscopic Data of Hydrogen Fluoride-Collidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic properties of the hydrogen fluoride-collidine complex (2,4,6-trimethylpyridinium fluoride). As a stable and manageable source of fluoride ions, this complex serves as a crucial reagent in modern synthetic chemistry, particularly in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and mechanistic studies. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy of this important chemical entity.

The Hydrogen Fluoride-Collidine Complex: A Structural and Chemical Overview

The hydrogen fluoride-collidine complex is an acid-base adduct formed between the strong acid, hydrogen fluoride (HF), and the sterically hindered organic base, 2,4,6-trimethylpyridine (collidine)[1]. The steric hindrance provided by the three methyl groups on the collidine ring plays a crucial role in moderating the reactivity of the hydrogen fluoride, rendering the complex a safer and more convenient alternative to handling gaseous HF.

The formation of the complex involves the transfer of a proton from hydrogen fluoride to the nitrogen atom of collidine, resulting in the formation of a collidinium cation and a fluoride anion. These ions are held together by a strong N-H···F hydrogen bond. The nature of this interaction, whether it is a purely ionic pair or a molecular complex with a significant degree of covalent character, is a subject of keen interest and can be elucidated through spectroscopic analysis.

Caption: Structure of the Hydrogen Fluoride-Collidine Complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the hydrogen fluoride-collidine complex, providing detailed information about its structure and the nature of the hydrogen bond. Low-temperature NMR studies have been particularly insightful, allowing for the observation of distinct signals for different complex stoichiometries in slow exchange regimes[1][2].

¹H NMR Spectroscopy

The ¹H NMR spectrum of the 1:1 hydrogen fluoride-collidine complex is characterized by signals corresponding to the collidinium cation. The key diagnostic signal is that of the N-H proton, which is significantly deshielded due to the positive charge on the nitrogen and its involvement in the strong hydrogen bond with the fluoride anion.

Table 1: ¹H NMR Spectroscopic Data for the 1:1 HF-Collidine Complex [1][2]

| Proton Type | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| N-H | ~14-16 | Broad Singlet | - |

| Aromatic H | ~7.0 | Singlet | - |

| 2,6-CH₃ | ~2.4 | Singlet | - |

| 4-CH₃ | ~2.2 | Singlet | - |

Note: Chemical shifts can vary depending on the solvent and temperature.

The downfield shift of the aromatic protons of the collidinium ring compared to free collidine (typically around 6.8 ppm) is indicative of the electron-withdrawing effect of the protonated nitrogen atom[1][2].

¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy provides direct insight into the environment of the fluoride anion. The chemical shift of the fluoride ion is highly sensitive to its solvation and the strength of the hydrogen bond. In the 1:1 HF-collidine complex, the fluoride anion is strongly hydrogen-bonded to the N-H proton of the collidinium cation.

Table 2: ¹⁹F NMR Spectroscopic Data for the 1:1 HF-Collidine Complex [1][2]

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (¹JFH) [Hz] |

| F ⁻ | ~ -130 to -150 | Doublet | ~120-130 |

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shift and coupling constant are temperature and solvent dependent.

The observation of a ¹JFH coupling constant is direct evidence of the through-bond interaction between the fluorine and the proton across the hydrogen bond, confirming the formation of the N-H···F linkage[1][2]. The magnitude of this coupling constant is correlated with the strength and geometry of the hydrogen bond.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for probing the vibrational modes of the hydrogen fluoride-collidine complex, particularly the vibrations associated with the N-H⁺ group and the hydrogen bond. The formation of the collidinium cation and the strong N-H···F hydrogen bond leads to characteristic changes in the IR spectrum compared to that of free collidine.

Table 3: Key IR Absorption Bands for the Hydrogen Fluoride-Collidine Complex

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3000-2500 | ν(N⁺-H) | Broad and strong absorption due to the stretching of the N⁺-H bond involved in a strong hydrogen bond. |

| ~1640 | ν(C=C), ν(C=N) | Aromatic ring stretching vibrations of the collidinium cation. |

| ~1550 | δ(N⁺-H) | In-plane bending of the N⁺-H bond. |

| ~1450 | δ(CH₃) | Asymmetric bending of the methyl groups. |

| ~1380 | δs(CH₃) | Symmetric bending of the methyl groups. |

| ~850 | γ(C-H) | Out-of-plane bending of the aromatic C-H bonds. |

The most diagnostic feature in the IR spectrum is the broad and intense absorption band in the 3000-2500 cm⁻¹ region, which is characteristic of a strong hydrogen bond involving a protonated amine. This broadening is a result of the strong coupling of the N-H stretching vibration with the hydrogen bond.

Experimental Protocols

Synthesis of Hydrogen Fluoride-Collidine

Caution: Hydrogen fluoride is an extremely corrosive and toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including acid-resistant gloves, a lab coat, and a face shield.

-

In a polyethylene or Teflon flask, dissolve 2,4,6-collidine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly and cautiously add a stoichiometric amount of anhydrous hydrogen fluoride (e.g., as a solution in a suitable solvent or condensed as a gas).

-

A white precipitate of the hydrogen fluoride-collidine complex will form.

-

The precipitate can be isolated by filtration, washed with the anhydrous solvent, and dried under vacuum.

Caption: Workflow for the Synthesis of HF-Collidine.

Spectroscopic Analysis

NMR Spectroscopy:

-

Prepare a solution of the hydrogen fluoride-collidine complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or a low-temperature solvent mixture like CDF₃/CDF₂Cl for low-temperature studies)[1][2].

-

Acquire ¹H and ¹⁹F NMR spectra at the desired temperature.

-

Process the spectra, including referencing, phasing, and baseline correction.

-

Integrate the signals and determine the coupling constants.

IR Spectroscopy:

-

Prepare a sample of the solid hydrogen fluoride-collidine complex as a KBr pellet or a mull (e.g., Nujol).

-

Alternatively, a solution spectrum can be obtained using a suitable solvent and an appropriate IR cell.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Identify and assign the characteristic absorption bands.

Caption: Workflow for Spectroscopic Analysis of HF-Collidine.

Conclusion

The spectroscopic characterization of the hydrogen fluoride-collidine complex by NMR and IR techniques provides invaluable data for understanding its structure, bonding, and reactivity. The distinct signals in the ¹H and ¹⁹F NMR spectra, particularly the chemical shift of the N-H proton and the ¹JFH coupling constant, serve as definitive markers for the formation and integrity of the complex. Similarly, the characteristic vibrational bands in the IR spectrum, especially the broad N-H stretching absorption, confirm the presence of the strong hydrogen bond. This guide provides a foundational understanding of these spectroscopic features, enabling researchers and professionals to effectively utilize this important fluorinating agent in their work.

References

-

Shenderovich, I. G., et al. (2003). Low-Temperature NMR Studies of the Structure and Dynamics of a Novel Series of Acid−Base Complexes of HF with Collidine Exhibiting Scalar Couplings Across Hydrogen Bonds. Journal of the American Chemical Society, 125(38), 11710–11720. [Link]

-

Golubev, N. S., et al. (2003). Low-temperature NMR studies of the structure and dynamics of a novel series of acid-base complexes of HF with collidine exhibiting scalar couplings across hydrogen bonds. PubMed, 12962451. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Hydrogen Fluoride-Collidine

Introduction: The Duality of a Powerful Reagent

In the landscape of modern drug development and pharmaceutical synthesis, fluorinated compounds are of paramount importance. The strategic introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] Hydrogen fluoride-collidine, a complex of hydrogen fluoride (HF) with the organic base collidine, is a valuable reagent in this field. It serves as a more manageable and selective fluorinating agent compared to anhydrous hydrogen fluoride.[3] The collidine acts as a base to temper the extreme acidity and volatility of HF, creating a reagent that is easier to handle.[3]

However, this convenience must not be mistaken for safety. The primary toxicant, the fluoride ion, remains fully active. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and mitigate the profound risks associated with hydrogen fluoride-collidine. The core principle of working with this reagent is an unwavering commitment to proactive safety protocols, grounded in a deep understanding of its unique chemical nature. Any exposure, no matter how seemingly minor, must be treated as a serious medical event.[4][5]

The Core Hazard: A Tale of Two Components

The risk profile of HF-collidine is a composite of its two parts: the insidious systemic toxicity of hydrogen fluoride and the conventional chemical hazards of collidine.

Hydrogen Fluoride: The Silent Aggressor

Hydrogen fluoride's danger is fundamentally different from that of other strong acids. While it is corrosive, its primary threat lies in the deep, penetrating power of the fluoride ion.[4][6]

-

Mechanism of Toxicity : Upon contact, the HF molecule readily passes through the skin and dissociates.[4][6] The liberated fluoride ions then bind voraciously with calcium and magnesium ions in the body's tissues, forming insoluble salts.[7] This process leads to two catastrophic outcomes:

-

Cellular Death and Tissue Necrosis : The disruption of cellular metabolism and enzymatic processes results in severe, deep-seated tissue destruction that may not be immediately apparent on the skin's surface.[4][8]

-

Systemic Toxicity : The rapid depletion of systemic calcium (hypocalcemia) and magnesium can lead to severe metabolic imbalance, cardiac arrhythmia, and potentially fatal cardiac arrest.[7] Exposures to even small amounts of concentrated HF on the skin can be lethal.[5][6]

-

-

Delayed Onset of Symptoms : A particularly treacherous characteristic of HF is the delayed onset of pain and visible injury, especially with lower concentrations (<20%).[4][9] An individual may experience a seemingly innocuous splash and feel no pain for several hours, during which time the fluoride ion is causing extensive subcutaneous damage.[6] This is why immediate first aid is critical for any suspected contact, regardless of initial symptoms.[10]

Collidine: The Carrier

Collidine (specifically isomers like 2,3,5-collidine or 2,4,6-collidine) is an organic base that is typically a combustible liquid.[11][12] It is irritating to the skin, eyes, and respiratory system.[11] While its hazards are significant, they are secondary to the life-threatening toxicity of the hydrogen fluoride it carries. In the complex, its primary role from a safety perspective is to reduce the vapor pressure of HF, though vapors can still be released.

Hierarchy of Controls: A Multi-Layered Defense Strategy

A robust safety plan relies on the hierarchy of controls, prioritizing systemic solutions over individual protective measures.

-

Elimination/Substitution : If the desired chemical transformation can be achieved with a less hazardous fluorinating agent, that option should be thoroughly evaluated.

-

Engineering Controls : These are the first line of physical defense.

-

Fume Hood : All work with HF-collidine must be performed in a properly functioning and certified chemical fume hood designed for acid use.[4][8] The sash should be kept as low as possible.

-

Materials : Use only HF-compatible materials for storage and reaction vessels, such as polyethylene, polypropylene, or Teflon®.[8][10][13] HF reacts aggressively with glass, ceramics, and many metals.[10][13]

-

Secondary Containment : All containers and experimental setups should be placed within a secondary containment tray made of a compatible material (e.g., polyethylene) to contain any potential spills.[10]

-

-

Administrative Controls : These are the procedures and practices that define safe operation.

-

Standard Operating Procedures (SOPs) : A detailed, written SOP for every experiment involving HF-collidine is mandatory.

-

Designated Work Area : The section of the fume hood where HF work is conducted should be clearly marked with warning signs.[14]

-

"Buddy System" : Never work with HF-collidine alone or after hours.[15][16] A colleague must be aware of the work being performed and be knowledgeable of emergency procedures.

-

Training : All personnel who will handle the reagent, as well as those working nearby, must be trained on its specific hazards and the appropriate emergency response.[5] This training must be documented.

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be selected meticulously. It protects the user from residual risk that cannot be eliminated by other controls.

Personal Protective Equipment (PPE): The Final Barrier

Standard laboratory PPE is insufficient for handling HF-collidine. The following must be worn at all times:

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles worn in conjunction with a full-face shield.[4][8] | Provides maximum protection against splashes and fumes. Safety glasses are inadequate.[8] |

| Hand Protection | Double gloving is required. An outer, heavy-duty glove (e.g., Viton™, Butyl, or thick Nitrile rated for HF) over a standard inner nitrile glove.[4][8] | Thin disposable gloves offer minimal protection.[4] The outer glove provides chemical resistance, while the inner glove offers protection in case the outer is breached. Always consult the manufacturer's glove compatibility and breakthrough time data.[8] |

| Body Protection | A long-sleeved lab coat worn over long pants and closed-toe shoes.[8] Over the lab coat, a chemically resistant apron (e.g., neoprene or natural rubber) is mandatory.[4][8] | Ensures no area of skin is exposed. The apron provides an additional barrier against splashes to the torso. |

Safe Handling and Experimental Protocol

Adherence to a strict, methodical workflow is essential.

Step-by-Step Handling Procedure:

-

Pre-Experiment Preparation: a. Verify Engineering Controls : Confirm the fume hood has a current certification sticker and is functioning correctly. b. Assemble Emergency Supplies : Before bringing the reagent into the hood, confirm that a non-expired tube of 2.5% calcium gluconate gel and an HF-specific spill kit are immediately accessible.[15] c. Clear the Area : Remove all incompatible materials, especially glass, bases, and metals, from the fume hood.[4][8] d. Don PPE : Put on all required PPE as specified in the table above.

-

Dispensing and Transfer: a. Use only compatible plastic or Teflon® labware for transfers. b. Perform all transfers slowly and deliberately within a secondary containment tray to minimize the risk of splashing. c. Keep the primary container of HF-collidine closed whenever not actively dispensing.[10]

-

During the Reaction: a. Continuously monitor the reaction. Do not leave it unattended. b. Ensure the setup is secure and not at risk of being knocked over.[10]

-

Post-Reaction and Waste Disposal: a. Quench the reaction carefully according to your pre-approved SOP. b. All waste containing HF-collidine must be disposed of as hazardous waste.[15] c. Place waste in a clearly labeled, compatible (polyethylene) container.[10][13] Never use a glass or metal container for HF waste. [13] d. Thoroughly decontaminate all non-disposable equipment before removing it from the fume hood. e. Remove PPE carefully, avoiding self-contamination. Wash hands thoroughly with soap and water after the procedure is complete.[15]

Emergency Response: A Race Against Time